5-amino-3-{1-cyano-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
The compound “5-amino-3-{1-cyano-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile” is a pyrazole derivative . Pyrazole derivatives are known to exhibit a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound can be achieved through chemoselective reactions. For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles as the major product .Molecular Structure Analysis
The molecular formula of this compound is C21H17N5O2 . It has an average mass of 371.392 Da and a monoisotopic mass of 371.138214 Da .Physical and Chemical Properties Analysis
Pyrazole is a colorless solid, with a boiling point of 186-188°C, and a melting point of 67-70°C. It is a weak base with a pKb of 11.5 (pKa of the conjugated acid is 2.49 at 25°C). It has a molecular weight of 68.0776 g/mol, and is soluble in water .Properties
IUPAC Name |
5-amino-3-[(E)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N7O/c1-37-25-14-12-20(13-15-25)27-22(19-35(33-27)23-8-4-2-5-9-23)16-21(17-30)28-26(18-31)29(32)36(34-28)24-10-6-3-7-11-24/h2-16,19H,32H2,1H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXLHLOMMESIU-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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